ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, the reaction between ethyl hydrazinoacetate and 2,4-dichlorophenoxyacetic acid under acidic conditions can yield the desired triazole ring.
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Esterification: : The carboxylic acid group in the triazole derivative is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid. This step converts the carboxylic acid group into an ethyl ester group.
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Final Product Formation: : The final step involves the introduction of the dichlorophenoxymethyl group. This can be achieved through a nucleophilic substitution reaction where the triazole ester reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring or the phenoxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can target the triazole ring or the ester group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
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Substitution: : Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol, or amines in organic solvents.
Major Products
Oxidation: Products may include triazole N-oxides or hydroxylated phenoxy derivatives.
Reduction: Reduced triazole derivatives or alcohols from ester reduction.
Substitution: Amino or thiol-substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 3-(2,4-dichlorophenoxymethyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of
Properties
IUPAC Name |
ethyl 5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3/c1-2-19-12(18)11-15-10(16-17-11)6-20-9-4-3-7(13)5-8(9)14/h3-5H,2,6H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFVEBOPJXIJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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